molecular formula C13H15N5O3 B14001761 4-[5-methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine CAS No. 74073-15-7

4-[5-methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine

Katalognummer: B14001761
CAS-Nummer: 74073-15-7
Molekulargewicht: 289.29 g/mol
InChI-Schlüssel: YYNXYVOTRCBQFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[5-methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine is a chemical compound with the molecular formula C13H15N5O3 It is characterized by the presence of a triazole ring, a nitrophenyl group, and a morpholine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a precursor containing the nitrophenyl and morpholine groups with a suitable triazole-forming reagent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

4-[5-methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The triazole ring can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include alkyl halides and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction may produce amino derivatives.

Wissenschaftliche Forschungsanwendungen

4-[5-methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[5-methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine involves its interaction with specific molecular targets. The triazole ring and nitrophenyl group may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-[5-methylidene-3-(4-aminophenyl)-4H-triazol-4-yl]morpholine: Similar structure but with an amino group instead of a nitro group.

    4-[5-methylidene-3-(4-chlorophenyl)-4H-triazol-4-yl]morpholine: Contains a chlorophenyl group instead of a nitrophenyl group.

Uniqueness

4-[5-methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

74073-15-7

Molekularformel

C13H15N5O3

Molekulargewicht

289.29 g/mol

IUPAC-Name

4-[5-methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine

InChI

InChI=1S/C13H15N5O3/c1-10-13(16-6-8-21-9-7-16)17(15-14-10)11-2-4-12(5-3-11)18(19)20/h2-5,13H,1,6-9H2

InChI-Schlüssel

YYNXYVOTRCBQFQ-UHFFFAOYSA-N

Kanonische SMILES

C=C1C(N(N=N1)C2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.